3,5-Pyridinedicarboxylic acid, 2-(((2-(formylamino)ethyl)thio)methyl)-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
Vue d'ensemble
Description
BBR 2160 is a dihydropyridine derivative belonging to the group of the so-called tiampidine that has calcium-antagonistic properties in cardiac tissue. Intracellular microelectrodes have been used to characterize the electrophysiological properties of BBR 2160 on sheep Purkinje fibres and guinea-pig papillary muscle. BBR 2160 (10(-7) and 10(-6) M) dose dependently decreased the contractility of driven Purkinje fibre and papillary muscle. This effect was associated with a lowering of the plateau phase and a shortening of action potential duration in papillary muscle.
Applications De Recherche Scientifique
Synthesis and Pharmacological Studies
3,5-Pyridinedicarboxylic acid derivatives have been studied for their synthesis and pharmacological applications. Meyer et al. (1981) reported the Michael-addition and ring closure processes to create novel pyridinedicarboxylates with non-identical ester functions, demonstrating improved pharmacological activities like coronary vasodilation and antihypertensive effects compared to symmetrically substituted derivatives (Meyer, Bossert, Wehinger, Stoepel, & Vater, 1981). This study laid the groundwork for further development of antihypertensive drugs.
Optically Active Derivatives and Pharmacological Effects
Research on optically active derivatives of 3,5-pyridinedicarboxylic acid showed significant insights. Ashimori et al. (1991) synthesized optically active derivatives and investigated their antihypertensive effects and interaction with rat cardiac membrane homogenates, defining the active form to be a specific enantiomer (Ashimori et al., 1991).
Chemoenzymatic Synthesis
The chemoenzymatic synthesis of these compounds has been explored for creating new calcium antagonists. Adachi et al. (1993) synthesized a new calcium antagonist via enantioselective hydrolysis and transesterification, highlighting the potential of these compounds in medical applications (Adachi, Ishii, Yoko, Ota, Ogawa, & Hanada, 1993).
Enantioselectivity in Kinetic Resolution
Sobolev et al. (2002) demonstrated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of these derivatives. This study is crucial for understanding the stereochemical aspects of these compounds and their potential therapeutic applications (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).
Pharmacological Properties and Metabolism
The pharmacological properties and metabolism of 3,5-pyridinedicarboxylic acid derivatives have been extensively studied. For example, research on a cerebral vasodilator derivative, YC-93, involved a sensitive method for quantitative determination in plasma, which is crucial for clinical dose management and pharmacokinetics (Higuchi, Sasaki, & Sado, 1975).
Propriétés
Numéro CAS |
118587-22-7 |
---|---|
Formule moléculaire |
C21H25N3O7S |
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
3-O-ethyl 5-O-methyl 2-(2-formamidoethylsulfanylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H25N3O7S/c1-4-31-21(27)19-16(11-32-9-8-22-12-25)23-13(2)17(20(26)30-3)18(19)14-6-5-7-15(10-14)24(28)29/h5-7,10,12,18,23H,4,8-9,11H2,1-3H3,(H,22,25) |
Clé InChI |
CLMNTOZRDYXVRT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CSCCNC=O |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CSCCNC=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BBR 2160; BBR-2160; BBR2160 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.